REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([N:13]2[CH:17]=[C:16]([CH3:18])[N:15]=[C:14]2[CH3:19])[CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH:8]=[CH:7]2.[CH3:20][S:21]([OH:24])(=[O:23])=[O:22].C(OCC)(=O)C>CO>[CH3:20][S:21]([OH:24])(=[O:23])=[O:22].[CH3:1][C:2]1[CH:3]=[C:4]([N:13]2[CH:17]=[C:16]([CH3:18])[N:15]=[C:14]2[CH3:19])[CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH:8]=[CH:7]2 |f:4.5|
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Name
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|
Quantity
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365.7 g
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Type
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reactant
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Smiles
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CC=1C=C(C=C2C=CC(NC12)=O)N1C(=NC(=C1)C)C
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Name
|
|
Quantity
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141.9 g
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Type
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reactant
|
Smiles
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CS(=O)(=O)O
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Name
|
|
Quantity
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914 mL
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Type
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solvent
|
Smiles
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CO
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Name
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|
Quantity
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3.4 L
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Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by cooling in an ice bath for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
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The solid was filtered off
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Type
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WASH
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Details
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washed with ethyl acetate (450 cm3)
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Type
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CUSTOM
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Details
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dried in vacuo at 50°
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Name
|
|
Type
|
product
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Smiles
|
CS(=O)(=O)O.CC=1C=C(C=C2C=CC(NC12)=O)N1C(=NC(=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |